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Compound of Interest

Compound Name: 17-Hydroxyventuricidin A

Cat. No.: B14759302 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for troubleshooting and overcoming fungal

resistance to 17-Hydroxyventuricidin A.

Frequently Asked Questions (FAQs)
Q1: What is 17-Hydroxyventuricidin A and what is its mechanism of action?

A1: 17-Hydroxyventuricidin A is a macrolide antifungal compound.[1] Like other venturicidins,

its primary mechanism of action is the inhibition of the mitochondrial F1Fo-ATP synthase, a

crucial enzyme for cellular energy (ATP) production.[1] It specifically binds to the Fo subunit of

the complex, blocking proton translocation and thereby halting ATP synthesis.[1] This disruption

of energy metabolism is lethal to the fungal cell.

Q2: My fungal strain has developed resistance to 17-Hydroxyventuricidin A. What are the

most likely resistance mechanisms?

A2: The most common and well-documented mechanism of resistance to venturicidins is the

alteration of the drug's target site. This typically involves point mutations in the mitochondrial

gene encoding subunit 9 (also known as ATP9 or the oli1 gene in yeast) of the F-ATP synthase.

[2] These mutations prevent the drug from binding effectively to the enzyme. A secondary, less

direct mechanism could involve the overexpression of multidrug efflux pumps, which actively

transport the antifungal agent out of the cell before it can reach its mitochondrial target.
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Q3: How can I confirm if my resistant strain has a mutation in the ATP synthase gene?

A3: You will need to isolate mitochondrial DNA (mtDNA) from your resistant fungal strain,

amplify the gene for ATP synthase subunit 9 via Polymerase Chain Reaction (PCR), and then

sequence the PCR product. Comparing the DNA sequence from the resistant strain to that of a

susceptible, wild-type strain will reveal any mutations that could confer resistance.

Q4: What are efflux pumps, and how do I test if they are involved in the observed resistance?

A4: Efflux pumps are transmembrane proteins that actively transport a wide variety of

substrates, including antifungal drugs, out of the cell. The two major superfamilies involved in

fungal drug resistance are the ATP-Binding Cassette (ABC) transporters and the Major

Facilitator Superfamily (MFS) transporters. Their involvement can be investigated through two

main approaches:

Functional Assays: Use a fluorescent dye that is a known substrate of these pumps (e.g.,

Nile Red, Rhodamine 6G). Resistant strains with overactive efflux pumps will accumulate

less dye compared to susceptible strains. This can be quantified using flow cytometry or

fluorescence microscopy.

Gene Expression Analysis: Measure the mRNA levels of genes known to encode efflux

pumps (e.g., CDR1, CDR2, MDR1) using Real-Time Quantitative PCR (RT-qPCR). A

significant increase in expression in the resistant strain compared to the susceptible one

suggests the involvement of efflux pumps.

Q5: Are there strategies to overcome or bypass these resistance mechanisms?

A5: Yes. If resistance is due to a target-site mutation, overcoming it with the same compound is

challenging. The focus would shift to developing new analogues of 17-Hydroxyventuricidin A
that can bind to the mutated ATP synthase or using combination therapy with a drug that has a

different mechanism of action. If resistance is mediated by efflux pumps, a potential strategy is

to use Efflux Pump Inhibitors (EPIs) in combination with 17-Hydroxyventuricidin A. EPIs block

the pumps, allowing the antifungal to accumulate inside the cell and reach its target.

Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
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Problem / Observation Possible Cause
Suggested Solution / Next

Step

No inhibition of fungal growth

observed even at high

concentrations of 17-

Hydroxyventuricidin A.

1. Target-Site Mutation: The

primary cause of high-level

resistance.

Proceed with Protocol 2:

Amplification and Sequencing

of ATP Synthase Subunit 9

Gene to check for mutations.

2. High Efflux Pump Activity:

The drug is being expelled

from the cell.

Perform Protocol 3: Efflux

Pump Activity Assay to assess

functional efflux. Also, quantify

pump gene expression using

Protocol 4: RT-qPCR for Efflux

Pump Genes.

3. Incorrect Drug

Concentration / Inactive

Compound: The compound

may have degraded.

Verify the concentration and

integrity of your 17-

Hydroxyventuricidin A stock

using analytical methods like

HPLC. Run the assay against

a known susceptible (wild-

type) strain as a positive

control.

Minimum Inhibitory

Concentration (MIC) has

increased moderately (e.g., 4-8

fold) compared to the wild-type

strain.

1. Early-stage resistance

development.

This could indicate the

beginning of selection for

resistant mutants or lower-level

resistance mechanisms like

increased efflux.

2. Upregulation of Efflux

Pumps: A common mechanism

for moderate resistance.

Prioritize Protocol 4: RT-qPCR

for Efflux Pump Genes. A 2- to

8-fold increase in expression

of genes like MDR1 or CDR1

is significant.

PCR amplification of the ATP

synthase subunit 9 gene fails.

1. Poor DNA Quality:

Contaminants in the DNA

extract are inhibiting the PCR

reaction.

Re-extract the DNA using

Protocol 1: Fungal

Mitochondrial DNA Extraction.
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Ensure high purity (A260/280

ratio of ~1.8).

2. Incorrect Primer Design:

Primers may not be specific to

your fungal species or the

mitochondrial gene.

Verify primer sequences

against known sequences for

your target organism. If

necessary, design new primers

based on conserved regions of

the gene.

Sequencing results of the ATP

synthase gene are noisy or

show multiple peaks.

1. Contaminated PCR Product:

Multiple DNA fragments were

amplified.

Run the PCR product on an

agarose gel. If multiple bands

are present, purify the correct

band using a gel extraction kit

before sequencing.

2. Heteroplasmy: A mix of wild-

type and mutated

mitochondrial genomes within

the sample.

This can be a genuine

biological result. Consider

subcloning the PCR product

into a plasmid and sequencing

individual clones to identify the

different mitochondrial

populations.

Data Presentation: Quantitative Analysis of
Resistance
The following tables summarize typical quantitative data obtained when investigating

resistance mechanisms.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Comparison
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Fungal Strain
Genotype (ATP
Synthase Subunit
9)

MIC of 17-
Hydroxyventuricidi
n A (μg/mL)

Fold Change in MIC

Wild-Type

(Susceptible)
Wild-Type 1.0 -

Resistant Strain A G25S Mutation > 64 > 64x

Resistant Strain B A27G Mutation > 64 > 64x

Resistant Strain C Wild-Type 8.0 8x

Note: Specific MIC values for 17-Hydroxyventuricidin A are not widely published. These

values are illustrative, based on known resistance patterns for venturicidins and other

antifungals, demonstrating a significant MIC shift for target-site mutations and a more moderate

shift for other mechanisms like efflux.

Table 2: Example of Efflux Pump Gene Expression in a Resistant Strain

Gene
Relative Expression Level (Fold Change
vs. Wild-Type)

CDR1 (ABC Transporter) 6.5

CDR2 (ABC Transporter) 3.1

MDR1 (MFS Transporter) 8.2

ACT1 (Housekeeping Gene) 1.0 (Control)

This table shows hypothetical RT-qPCR results for "Resistant Strain C" from Table 1,

suggesting that its moderate resistance is correlated with the significant upregulation of efflux

pump genes.
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Caption: Mechanism of action and key resistance pathways.
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Caption: Workflow for investigating resistance mechanisms.

Experimental Protocols
Protocol 1: Fungal Mitochondrial DNA (mtDNA)
Extraction
This protocol is optimized for extracting mtDNA suitable for PCR.

Materials:

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM EDTA, 1% SDS, 1 M Sorbitol)

Zymolyase/Lyticase

Proteinase K

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Isopropanol and 70% Ethanol

TE Buffer

Microcentrifuge tubes, pestle, liquid nitrogen

Methodology:

Harvest Cells: Grow a fungal culture to the mid-log phase. Harvest cells by centrifugation.

Spheroplast Formation: Resuspend the cell pellet in a buffer containing a cell wall-degrading

enzyme like Zymolyase. Incubate until spheroplasts are formed (can be monitored

microscopically).

Cell Lysis: Gently pellet the spheroplasts and resuspend in a mild lysis buffer. Avoid vigorous

vortexing to keep mitochondria intact.
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Differential Centrifugation: Centrifuge at low speed (e.g., 1,500 x g) to pellet nuclei and cell

debris.

Isolate Mitochondria: Transfer the supernatant to a new tube and centrifuge at high speed

(e.g., 12,000 x g) to pellet the mitochondria.

Mitochondrial Lysis: Resuspend the mitochondrial pellet in a lysis buffer with Proteinase K

and SDS. Incubate to release mtDNA.

Purification: Perform a phenol:chloroform extraction to remove proteins.

Precipitation: Precipitate the mtDNA from the aqueous phase using isopropanol.

Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE

buffer.

Quantification: Measure DNA concentration and purity using a spectrophotometer.

Protocol 2: Amplification and Sequencing of ATP
Synthase Subunit 9 Gene
Materials:

Purified fungal mtDNA (from Protocol 1)

Primers specific for the ATP synthase subunit 9 gene (oli1)

Taq DNA Polymerase and dNTPs

PCR Thermocycler

Agarose gel electrophoresis equipment

PCR purification kit

Sanger sequencing service

Methodology:
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Primer Design: Design or obtain primers flanking the entire coding sequence of the ATP

synthase subunit 9 gene for your fungal species.

PCR Amplification:

Set up a PCR reaction containing mtDNA template, forward and reverse primers, dNTPs,

PCR buffer, and Taq polymerase.

Use a standard thermocycling program:

Initial denaturation: 95°C for 5 minutes.

30-35 cycles of:

Denaturation: 95°C for 30 seconds.

Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).

Extension: 72°C for 1 minute (adjust based on gene length).

Final extension: 72°C for 5 minutes.

Verification: Run the PCR product on a 1% agarose gel to confirm a single band of the

expected size.

Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs.

Sequencing: Send the purified PCR product and sequencing primers (both forward and

reverse) to a sequencing facility.

Analysis: Align the obtained sequences from the resistant strain with the sequence from a

wild-type (susceptible) strain using sequence alignment software (e.g., BLAST, ClustalW) to

identify any nucleotide changes and resulting amino acid substitutions.

Protocol 3: Efflux Pump Activity Assay (Nile Red
Accumulation)
This protocol uses flow cytometry to measure the functional activity of efflux pumps.
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Materials:

Susceptible and resistant fungal strains

Phosphate-buffered saline (PBS) with 2% glucose

Nile Red stock solution (in DMSO)

Flow cytometer

Methodology:

Cell Preparation: Grow fungal cultures to the mid-log phase, harvest, and wash twice with

PBS. Resuspend cells in PBS with 2% glucose to a defined density (e.g., 1x10^7 cells/mL).

Dye Loading: Add Nile Red to the cell suspension to a final concentration (e.g., 5-10 µM).

Incubation: Incubate the cells in the dark at room temperature for 30-60 minutes to allow for

dye uptake and efflux.

Flow Cytometry:

Analyze the samples on a flow cytometer, exciting the dye appropriately (e.g., 488 nm

laser) and collecting emission in the corresponding channel (e.g., ~550-650 nm).

Collect data for at least 10,000 events (cells) per sample.

Analysis: Compare the geometric mean fluorescence intensity (MFI) of the resistant strain to

the susceptible strain. A significantly lower MFI in the resistant strain indicates higher efflux

activity. An optional control involves adding a known efflux pump inhibitor (like CCCP) which

should increase fluorescence in the resistant strain.

Protocol 4: RT-qPCR for Efflux Pump Genes
Materials:

RNA extraction kit suitable for yeast/fungi

cDNA synthesis kit
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Primers for target efflux pump genes (CDR1, MDR1, etc.) and a housekeeping gene (ACT1,

TUB1, etc.)

SYBR Green qPCR master mix

Real-Time PCR system

Methodology:

Culture and Treatment: Grow susceptible and resistant strains to mid-log phase. Optionally,

expose cultures to a sub-inhibitory concentration of 17-Hydroxyventuricidin A for a short

period (e.g., 1-2 hours) to induce gene expression.

RNA Extraction: Harvest cells and extract total RNA using a robust method that includes

mechanical disruption (e.g., bead beating) to break the fungal cell wall. Treat with DNase to

remove any contaminating gDNA.

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1

µg) from each sample using a reverse transcriptase kit.

qPCR:

Set up qPCR reactions in triplicate for each gene (target and housekeeping) for each

sample. Each reaction should contain cDNA, forward and reverse primers, and SYBR

Green master mix.

Run the reactions on a Real-Time PCR instrument using a standard cycling protocol.

Analysis:

Determine the cycle threshold (Ct) for each reaction.

Calculate the relative expression of target genes using the ΔΔCt method. Normalize the Ct

value of the target gene to the Ct value of the housekeeping gene (ΔCt), and then

compare the ΔCt of the resistant strain to the susceptible strain (ΔΔCt).

The fold change in gene expression is calculated as 2^-(ΔΔCt).
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Protocol 5: Antifungal Susceptibility Testing (Broth
Microdilution)
This protocol is based on the CLSI M27 guidelines for yeast.

Materials:

RPMI-1640 medium

96-well microtiter plates

17-Hydroxyventuricidin A stock solution

Fungal inoculum

Methodology:

Inoculum Preparation: Grow the fungal strain on an agar plate. Suspend colonies in sterile

saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately

1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to achieve the final inoculum

density.

Drug Dilution: Prepare a 2-fold serial dilution of 17-Hydroxyventuricidin A in RPMI medium

directly in the 96-well plate. The final concentration range should bracket the expected MIC.

Include a drug-free well for a positive growth control.

Inoculation: Add the prepared fungal inoculum to each well, bringing the final volume to 200

µL. The final inoculum concentration should be approximately 0.5-2.5 x 10^3 CFU/mL.

Incubation: Incubate the plate at 35°C for 24-48 hours.

Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant

(typically ≥50%) reduction in turbidity compared to the growth control well. This can be

assessed visually or by reading the optical density (OD) with a plate reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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